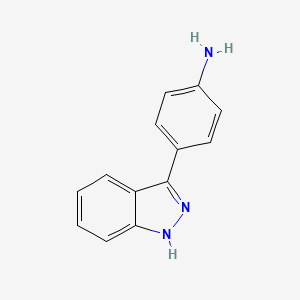

4-(1H-indazol-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEUNLZVBWXWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Indazole Core in Heterocyclic Chemistry and Medicinal Chemistry

The indazole nucleus is recognized as a "privileged" scaffold in medicinal chemistry. hilarispublisher.com This designation stems from its consistent appearance in compounds exhibiting a wide array of biological activities. nih.govresearchgate.net Although rarely found in nature, synthetic indazole derivatives are integral to the development of pharmaceuticals. nih.govresearchgate.net The core structure is a bicyclic aromatic heterocycle, existing in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.govjmchemsci.com

The significance of the indazole core lies in its ability to serve as a versatile template for developing drugs targeting various diseases. researchgate.net Its derivatives have been investigated and developed for a multitude of therapeutic applications. researchgate.netresearchgate.net The structural features of the indazole ring system allow for substitutions at various positions, enabling chemists to modulate the pharmacological profile of the resulting molecules. nih.govresearchgate.net This has led to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others. researchgate.netresearchgate.netontosight.ai Several FDA-approved drugs, such as Axitinib and Granisetron, contain the indazole motif, confirming its therapeutic relevance. researchgate.net

Table 1: Reported Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anticancer / Antitumor | Oncology | nih.gov, researchgate.net, hilarispublisher.com, researchgate.net, researchgate.net |

| Anti-inflammatory | Inflammation | nih.gov, hilarispublisher.com, researchgate.net |

| Kinase Inhibition (e.g., JNK3, PI3K, VEGFR-2) | Oncology, Neurodegenerative Diseases | researchgate.net, nih.gov, nih.gov, mdpi.com |

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases | nih.gov, mdpi.com |

| Antiviral (e.g., Anti-HIV) | Infectious Diseases | nih.gov |

| Neuroprotective | Neurology | ontosight.ai, researchgate.net |

| Analgesic | Pain Management | researchgate.net, hilarispublisher.com |

Overview of Aniline Substituted Indazoles in Bioactive Compound Development

Direct Synthetic Routes to 4-(1H-Indazol-3-yl)aniline

Direct synthetic approaches to this compound involve the formation of the indazole ring as a key step, often from appropriately substituted aniline precursors.

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently form this bicyclic heterocyclic system.

One common method involves the diazotization of 2-methylanilines followed by cyclization. For instance, halo-1H-indazoles can be obtained in good yields from 2-methylanilines through diazotization and subsequent cyclization of the corresponding diazonium tetrafluoroborate (B81430) salts using potassium acetate (B1210297) and 18-crown-6. sci-hub.se A phase-transfer catalyzed reaction is another approach for the cyclization of o-methylbenzenediazonium-tetrafluoroborates. sci-hub.se

Reductive cyclization of 2-nitrobenzaldehydes and anilines is another route. This is typically a two-step process where the N-(2-nitrobenzylidene)aniline intermediate is isolated before cyclization. thieme-connect.de However, one-pot syntheses under microwave irradiation have been developed, where 2-nitrobenzaldehyde, aniline, and triethyl phosphite (B83602) react to directly form 2-phenyl-2H-indazole. thieme-connect.de

Furthermore, the reaction of arylhydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination has been reported for the synthesis of 1H-indazoles. mdpi.com Similarly, treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate can yield 1H-indazoles through direct aryl C-H amination. mdpi.com

A versatile approach for synthesizing 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst. mdpi.com Another method involves the preparation of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure to yield 1-aryl-1H-indazoles. mdpi.com

The following table summarizes various cyclization reactions for indazole ring formation:

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 2-Methylanilines | Diazotization, potassium acetate, 18-crown-6 | Halo-1H-indazoles | sci-hub.se |

| 2-Nitrobenzaldehyde, Aniline | Triethyl phosphite, microwave irradiation | 2-Phenyl-2H-indazole | thieme-connect.de |

| Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles | mdpi.com |

| Diaryl/tert-butyl aryl ketone hydrazones | I2, KI, NaOAc | 1H-Indazoles | mdpi.com |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)2·H2O | 1H-Indazoles | mdpi.com |

| Arylhydrazones | Deprotonation, SNAr ring closure | 1-Aryl-1H-indazoles | mdpi.com |

Aniline Moiety Introduction through Coupling Reactions

The aniline moiety can be introduced onto a pre-formed indazole ring system through various coupling reactions. Palladium-catalyzed C-N cross-coupling reactions are particularly prevalent for this transformation. acs.org These reactions typically involve the coupling of a halo-indazole with an amine. acs.org

For example, the synthesis of N,1-diaryl-1H-indazol-3-amines has been achieved through a copper-promoted C-N coupling of 3-amino-1-aryl-1H-indazole derivatives with o-chloro benzoic acid. nih.gov

The following table provides an example of aniline moiety introduction through a coupling reaction:

| Indazole Substrate | Coupling Partner | Catalyst and Conditions | Product | Reference |

| 3-Amino-1-aryl-1H-indazole | o-Chloro benzoic acid | Cu powder, K2CO3, DMF | N-(1-Aryl-1H-indazol-3-yl)anthranilic acid | nih.gov |

Advanced Methodologies for Structural Diversification

To explore the chemical space around the this compound core, advanced methodologies are employed to introduce structural diversity. Palladium-catalyzed coupling reactions are a cornerstone of these diversification strategies.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of this compound analogues. acs.orgrsc.org These reactions are favored for their mild conditions and broad substrate scope. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov This reaction has been successfully applied to the C-3 functionalization of 1H-indazoles. mdpi.com

Typically, the N-H group of the indazole is protected before the coupling reaction. mdpi.com For instance, 3-iodo-1H-indazole can be protected with a Boc group and then coupled with various arylboronic acids to introduce diverse aryl substituents at the 3-position. mdpi.com However, in some cases, the coupling can proceed on unprotected indazoles. mdpi.com For example, unprotected 3-iodo-5-nitroindazole has been successfully vinylated in high yield. mdpi.com

The choice of catalyst and solvent significantly impacts the yield of the Suzuki-Miyaura reaction. mdpi.com Ferrocene-based divalent palladium complexes have shown high catalytic activity. mdpi.com The use of ionic liquids as solvents can improve yields and facilitate catalyst recycling. mdpi.com

The following table presents examples of Suzuki-Miyaura cross-coupling reactions on indazole scaffolds:

| Indazole Substrate | Boronic Acid/Ester | Catalyst and Conditions | Product | Reference |

| N-Boc-3-iodo-1H-indazole | Arylboronic acids | PdCl2(dppf), ionic liquid | N-Boc-3-aryl-1H-indazoles | mdpi.com |

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd catalyst, microwave irradiation | 5-Nitro-3-vinyl-1H-indazole | mdpi.com |

| ortho-Azidobromobenzene | Arylboronic acids | Pd catalyst | Fused indole-heterocycles | researchgate.net |

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing ethynyl-linked analogues of this compound.

A general procedure involves the coupling of a halo-indazole with a terminal alkyne. For instance, 3-iodo-1H-indazole can be coupled with various terminal alkynes under Sonogashira conditions to introduce an ethynyl (B1212043) group at the 3-position. nih.gov It is often necessary to protect the indazole N-H group prior to the coupling reaction to achieve good yields. mdpi.com

The reaction conditions, including the choice of catalyst, co-catalyst, base, and solvent, are crucial for the success of the Sonogashira coupling. organic-chemistry.org A variety of palladium catalysts, such as Pd(PPh₃)₂Cl₂, and copper(I) salts, like CuI, are commonly used in the presence of a base such as triethylamine. nih.gov

The following table showcases examples of Sonogashira coupling reactions for the synthesis of ethynyl-indazole derivatives:

| Indazole Substrate | Alkyne | Catalyst and Conditions | Product | Reference |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | Phenylacetylene | Pd(Ph₃P)₂Cl₂, CuI, Et₃N | tert-Butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate | nih.gov |

| 3-Iodo-1H-indazole (N-protected) | Propiolic or propargylic derivatives | Pd and Cu catalysts | 3-Alkynyl-1H-indazoles | mdpi.com |

| Iodoaromatic compounds | Phenylacetylene | PdCl₂(PPh₃)₂, γ-valerolactone-based ionic liquid | Arylalkynes | beilstein-journals.org |

C-N Bond Formation Reactions

The construction of the C-N bond is a cornerstone in the synthesis of this compound and its derivatives. This transformation is pivotal for either creating the indazole ring system itself or for attaching the aniline moiety. Key methodologies for this purpose include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. benthamscience.comacs.orgwikipedia.org

The Buchwald-Hartwig reaction has emerged as a highly efficient and versatile method for forming C-N bonds. benthamscience.comorganic-chemistry.org It typically involves the cross-coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. acs.orgorganic-chemistry.org For instance, in the synthesis of N-substituted 3-aminoindazoles, the Buchwald-Hartwig amination of 3-bromo-1H-indazole with various anilines can be employed. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products. researchgate.netmdpi.com For example, using Xantphos as a palladium ligand has been shown to be effective in the regioselective amination of indazole cores. researchgate.net

The Ullmann condensation represents a classical, copper-catalyzed approach to C-N bond formation. wikipedia.orgorganic-chemistry.org Though it often requires higher temperatures compared to palladium-catalyzed methods, it remains a valuable tool. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline with an aryl halide using a copper catalyst, such as copper(I) iodide, often in the presence of a ligand like phenanthroline. wikipedia.org Modern protocols have introduced soluble copper catalysts and various ligands to improve reaction conditions and substrate scope. wikipedia.orgorganic-chemistry.org Copper-catalyzed methods have been successfully used for the synthesis of various indazoles through cascade reactions involving C-N coupling. organic-chemistry.orgrsc.org

The table below summarizes representative conditions for C-N bond formation reactions used in the synthesis of indazole derivatives.

Table 1: C-N Cross-Coupling Reaction Conditions for Indazole Synthesis

| Reaction Type | Aryl Halide/Precursor | Amine/Nitrogen Source | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 3-Bromo-1H-indazole (THP-protected) | 4-Fluoro-2-methoxy-5-nitroaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | N/A | N/A | researchgate.net |

| Buchwald-Hartwig | Aryl Chlorides/Bromides | Aqueous Ammonia | Pd(dba)₂ / KPhos | KOH | N/A | N/A | High | organic-chemistry.orgorganic-chemistry.org |

| Ullmann-Type | 1-(2-Bromophenyl)ethanone oxime acetate | Aniline | CuCl (10 mol%) | K₂CO₃ | DMSO | 120 | 86 | rsc.org |

| Ullmann-Type | Aryl Iodides | Alkylamines | CuI (5 mol%) / N,N-diethyl-2-hydroxy-benzamide | K₃PO₄ | DMSO | 80 | 79-91 | organic-chemistry.org |

Multi-Component Reactions (MCRs) for One-Pot Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govfrontiersin.org These one-pot syntheses are powerful tools for rapidly building molecular diversity and are particularly well-suited for creating complex heterocyclic structures like those based on the indazole scaffold. nih.govnih.gov

While a direct three-component synthesis of this compound itself is not prominently reported, MCRs are widely used to construct functionalized indazole analogues. A notable example is the metal-free, domino reaction between 3-aminoindazole, various aryl aldehydes, and acetophenones. nih.govsemanticscholar.org This process proceeds through an initial aldol (B89426) reaction to form an α,β-unsaturated carbonyl intermediate, which then undergoes a cascade reaction with 3-aminoindazole to yield pyrimido[1,2-b]indazole analogues. nih.gov

Another strategy involves the Povarov-type reaction, a three-component process for synthesizing N-containing heterocycles. For instance, indazol-5-amines can react with methylene (B1212753) active ketones and aldehydes in the presence of a catalytic amount of acid to afford complex fused systems like 3H-pyrazolo[4,3-f]quinolones in good yields. nih.gov Such MCRs demonstrate the power of one-pot procedures to access diverse indazole-based chemical matter from simple starting materials. nih.govmdpi.com

Table 2: Examples of Multi-Component Reactions for Indazole Analogue Synthesis

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Domino Reaction | 3-Aminoindazole | Aryl Aldehydes | Acetophenones | KOH / DMF | Pyrimido[1,2-b]indazoles | nih.gov |

| Povarov-Type | Indazol-5-amines | Methylene Active Ketones | Aldehydes | HCl (catalytic) | 3H-Pyrazolo[4,3-f]quinolones | nih.gov |

| Hantzsch Reaction | 3-Aryl-1H-pyrazole-4-carbaldehydes | 1,3-Dicarbonyl compounds | Ammonium acetate | EtOH, reflux | 1,4-Dihydropyridines with pyrazole (B372694) moiety | nih.gov |

Reductive Amination and Other Amine Functionalization Pathways

Reductive amination is a highly valuable method for forming amine-containing compounds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. nih.gov This reaction is one of the most widely used methods for synthesizing secondary and tertiary amines due to its operational simplicity and high tolerance for other functional groups. unimi.it The process involves the in-situ formation of an imine or iminium ion, which is then reduced without being isolated. nih.gov

In the context of this compound, reductive amination can be envisioned as a key strategy for functionalizing the primary amino group. For example, reacting this compound with various aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield a diverse library of N-substituted derivatives. ias.ac.in An efficient catalytic system for direct reductive amination involves tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃) with NaBH₄, which tolerates a wide array of functional groups, including esters, nitro groups, and halogens. ias.ac.in

Furthermore, one-pot sequences combining hydrogenation and reductive amination have been developed. For instance, nitroarenes can be reacted with aldehydes using gold nanoparticles as a catalyst to achieve nitro group reduction and subsequent reductive amination in a single step, yielding functionalized aniline derivatives. nih.gov Biocatalytic approaches using imine reductases (IREDs) or reductive aminases (RedAms) also offer a sustainable pathway for reductive amination under mild, aqueous conditions. researchgate.net These enzymatic cascades can convert a carbonyl and a primary amine into the desired secondary amine with high selectivity. researchgate.net

Table 3: Conditions for Reductive Amination

| Carbonyl Compound | Amine | Catalyst / Reducing Agent | Solvent | Key Features | Ref. |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | B(C₆F₅)₃ (1 mol%) / NaBH₄ | Ethanol | Tolerates nitro, ester, halogen groups | ias.ac.in |

| Nitroarenes | Aldehydes | Au/Fe₂O₃ / H₂ | N/A | One-pot hydrogenation/reductive amination | nih.gov |

| Aldehydes/Ketones | Primary Amines | Imine Reductases (IREDs) | Water | Biocatalytic, mild conditions | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1h Indazol 3 Yl Aniline Derivatives

Impact of Substituent Modifications on Biological Activity

Substitutions on the aniline (B41778) moiety of related kinase inhibitor scaffolds, such as 4-anilinoquinazolines, have been shown to significantly modulate potency. nih.gov In studies of 3-ethynyl-1H-indazole derivatives where the ethynyl (B1212043) group is linked to an aniline, the position of the amino group on that phenyl ring is crucial for activity. nih.gov Specifically, an amino group at the 3- or 4-position of the phenyl ring can participate in a critical hydrogen bond with the backbone carbonyl of Valine-851 in the hinge region of the PI3Kα kinase. nih.gov Derivatives with the amino group at these positions exhibit low micromolar inhibition of the target kinase. nih.gov

In contrast, moving the amino group to the 2-position on the phenyl ring, or replacing it with other substituents, can alter this key interaction and affect biological activity. The electronic properties of other substituents on the aniline ring also play a role; electron-donating groups are often favored for enhancing the inhibitory activity of related heterocyclic kinase inhibitors. nih.gov

Modifications to the indazole ring are a key strategy for optimizing the biological activity of its derivatives. SAR studies on 3,5-disubstituted indazoles have demonstrated that the substituent at the C-5 position significantly impacts anti-proliferative activity against various cancer cell lines. nih.gov

For instance, in a series of compounds tested against the Hep-G2 human hepatoma cell line, the nature and position of fluorine atoms on a phenyl ring at the C-5 position of the indazole led to a clear activity trend: a 3,5-difluoro substituent was most effective, followed by a 4-fluoro substituent, and then a 3-fluoro substituent. nih.gov This highlights the importance of the interposition fluorine substituent for antitumor activity in this series. nih.gov When the substituent at C-5 was changed from a 3-fluorophenyl to a 4-methoxyphenyl or a 3,4-dichlorophenyl, the inhibitory activity against the K562 chronic myeloid leukemia cell line decreased by 2- to 10-fold, suggesting that the para-fluorine is particularly crucial for this activity. nih.gov

| Compound ID | R¹ Substituent at C-5 of Indazole | IC₅₀ (µM) against Hep-G2 |

|---|---|---|

| 5j | 3,5-difluorophenyl | 4.11 |

| 5e | 4-fluorophenyl | 5.54 |

| 5b | 3-fluorophenyl | 6.28 |

| 5f | 4-trifluoromethoxyphenyl | 8.19 |

Data sourced from a study on 3,5-disubstituted indazole derivatives. nih.gov The table illustrates how different substitutions on the phenyl ring at the C-5 position of the indazole core affect the compound's inhibitory concentration (IC₅₀) against the Hep-G2 cell line.

The introduction of a linker, such as an ethynyl group, between the indazole core and the aniline ring creates a different spatial arrangement and electronic profile compared to a direct linkage. A study on 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway found that this scaffold could effectively target multiple critical kinases, including PI3K, PDK1, and mTOR. nih.gov

The ethynyl linker allows the aniline portion of the molecule to adopt a conformation that facilitates hydrogen bonding with the kinase hinge region. nih.gov This interaction is a hallmark of many Type I kinase inhibitors. The SAR for these ethynyl-linked compounds shows a clear dependency on the substitution pattern of the aniline ring, as noted previously. nih.gov A direct linkage, as seen in the parent 4-(1H-indazol-3-yl)aniline, results in a more rigid structure. While this direct linkage is common in many biologically active molecules, the insertion of a linker like the ethynyl group provides a vector for optimization, allowing chemists to fine-tune the distance and angle of approach to the target protein.

| Compound ID | Aniline-related Substituent on Ethynyl Linker | IC₅₀ (µM) against PI3Kα |

|---|---|---|

| 6 | 3-aminophenyl | 1.05 |

| 9 | (pyridin-3-yl) | 1.85 |

| 13 | 4-aminophenyl | 5.12 |

| 10 | (1H-indol-5-yl) | 0.361 |

Data sourced from a study on 3-ethynyl-1H-indazoles. nih.gov The table shows the inhibitory concentration (IC₅₀) against the PI3Kα kinase for compounds with different aromatic groups attached via the ethynyl linker at the C-3 position of the indazole.

Conformational Analysis and Tautomeric Considerations in SAR

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The position of the proton on one of the two nitrogen atoms significantly influences the molecule's properties and biological activity. nih.gov The 1H-tautomer is thermodynamically more stable and is therefore the predominant form in most conditions. researchgate.netnih.govnih.gov

This tautomeric preference is critical for SAR. The 1H-indazole-3-amine structure, for example, is recognized as an effective "hinge-binding fragment" in many kinase inhibitors. nih.gov The hydrogen atom at the N-1 position can act as a hydrogen bond donor, a crucial interaction for anchoring the inhibitor to the ATP-binding site of a kinase. The 2H-tautomer, lacking this N-1 proton, would not be able to form the same key interaction, thereby modulating its biological activity. While derivatives of 2H-indazole have their own distinct biological activities, for targets that require an N-1 hydrogen bond donor, the 1H-tautomer is essential for potency. nih.gov Therefore, maintaining the compound in its 1H-tautomeric form is a key consideration in the design of many indazole-based inhibitors.

Computational Chemistry and in Silico Approaches in the Study of 4 1h Indazol 3 Yl Aniline

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand, such as 4-(1H-indazol-3-yl)aniline, within the active site of a target protein, typically a protein kinase in this context.

The indazole-aniline scaffold is a common feature in many potent protein kinase inhibitors. Molecular docking studies are crucial for understanding how these molecules fit into the ATP-binding pocket of various kinases. By simulating the interaction between the ligand and the protein, researchers can predict the binding conformation and estimate the strength of the interaction, often expressed as a binding energy score.

For instance, studies on N-4-Pyrimidinyl-1H-indazol-4-amine derivatives, which share the indazole core, have utilized molecular docking to determine the bioactive conformation at the ATP binding site of the leukocyte-specific protein tyrosine kinase (Lck). nih.gov Similarly, docking simulations have been performed on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives to understand their binding model within the active site of cyclin-dependent kinase 2 (CDK2). nih.gov Other research has explored the interactions of N-(1H-pyrazol-3-yl)quinazolin-4-amines with casein kinase 1δ/ε (CK1δ/ε), revealing key interactions within the ATP binding site. nih.gov These studies collectively demonstrate the utility of docking in predicting how indazole- and aniline-containing compounds orient themselves to effectively inhibit kinase activity.

Table 1: Examples of Molecular Docking Studies on Indazole/Aniline-Related Scaffolds with Protein Kinases

| Compound Class | Target Protein Kinase | Key Findings from Docking Studies |

| N-4-Pyrimidinyl-1H-indazol-4-amines | Leukocyte-specific protein tyrosine kinase (Lck) | Determined the bioactive conformation used for subsequent 3D-QSAR analysis. nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivs. | Cyclin-dependent kinase 2 (CDK2) | Identified the probable binding model at the active site. nih.gov |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein kinase 1δ/ε (CK1δ/ε) | Revealed key interactions with specific amino acids in the ATP binding site. nih.gov |

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | Epidermal Growth Factor Receptor (EGFR), RET kinase | Showed high binding affinity and similar location in the active sites compared to standard drugs. dnu.dp.ua |

The stability of a ligand-protein complex is governed by various non-covalent interactions, primarily hydrogen bonds and van der Waals forces. Molecular docking analysis provides a detailed map of these interactions at the atomic level.

Hydrogen bonds are particularly critical for the specificity and affinity of kinase inhibitors. nih.gov The indazole and aniline (B41778) moieties of this compound contain multiple hydrogen bond donors and acceptors (N-H and N atoms), which can form crucial interactions with amino acid residues in the kinase hinge region—a key anchoring point for ATP and its competitive inhibitors. Visualization of docking results allows researchers to identify which specific residues, such as glutamine, aspartic acid, or arginine, participate in these hydrogen bonds. researchgate.net

Van der Waals interactions, although weaker individually, collectively contribute significantly to the binding energy. nih.gov These arise from hydrophobic contacts between the aromatic rings of the indazole-aniline structure and nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) within the active site. researchgate.netresearchgate.net A precise fit that maximizes these contacts is a hallmark of a potent inhibitor.

Table 2: Common Interacting Residues and Interaction Types for Kinase Inhibitors

| Interaction Type | Description | Common Interacting Amino Acid Residues |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like O or N. nih.gov | Asp, Gln, Arg, Ser, Thr |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient dipoles. | Val, Leu, Ile, Ala, Phe |

| Pi-Alkyl / Pi-Sigma | Interactions involving an aromatic ring (pi-system) and an alkyl or sigma-bond system. nih.gov | Pro, Val, Leu, Ile |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of this compound, QSAR is a powerful tool for predicting the inhibitory potency of new analogues and for guiding synthetic efforts.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: These models correlate biological activity with 2D structural descriptors, which are calculated from the chemical structure alone. These can include physicochemical properties like lipophilicity (logP), molar refractivity, and topological indices. nih.gov 2D-QSAR is valuable for identifying general trends within a class of compounds.

3D-QSAR: These methods provide a more detailed and spatially-aware analysis by considering the 3D conformation of the molecules. physchemres.org Popular 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net In these approaches, molecules are aligned in 3D space, and their surrounding steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated. The variations in these fields are then correlated with changes in biological activity to build a predictive model. nih.govmdpi.com For example, a 3D-QSAR study on N-4-Pyrimidinyl-1H-indazol-4-amines successfully generated a robust CoMFA model to explain Lck inhibition. nih.gov

A significant advantage of QSAR modeling, particularly 3D-QSAR, is the generation of contour maps. These maps visualize the regions in 3D space where specific properties are predicted to either increase or decrease biological activity. researchgate.net

For a series of indazole-aniline derivatives, a CoMFA or CoMSIA model could reveal that:

Steric Fields: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours might show areas where steric bulk is detrimental.

Electrostatic Fields: Blue contours could highlight areas where positive charges (or electron-withdrawing groups) enhance potency, whereas red contours would indicate where negative charges (or electron-donating groups) are preferred.

Hydrophobic and H-Bonding Fields: Other contours can show favorable or unfavorable locations for hydrophobic groups, hydrogen-bond donors, and hydrogen-bond acceptors. mdpi.com

By interpreting these maps, medicinal chemists can identify the key structural descriptors for efficacy and rationally design new molecules with improved potency. Studies on related heterocyclic compounds have shown that properties like lipophilicity, topological volume, and specific steric and electronic features are often critical for activity. researchgate.netmdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. rjpbcs.com MD simulations model the movements and interactions of atoms and molecules over time, typically on the nanosecond to microsecond scale. This technique is often used to validate docking results and assess the stability of the predicted ligand-protein complex. scielo.br

By placing the docked complex in a simulated physiological environment (water, ions, at a specific temperature and pressure), an MD simulation can track the conformational changes of both the ligand and the protein. rjpbcs.com Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable, converging RMSD value suggests that the complex has reached equilibrium and is structurally stable. scielo.br

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues. It can highlight which parts of the protein are flexible and which are stable upon ligand binding. rjpbcs.com

If the ligand remains stably bound in its docked pose throughout the simulation, maintaining key interactions like hydrogen bonds, it increases confidence in the docking prediction. physchemres.org Conversely, if the ligand diffuses away from the active site, it suggests an unstable or transient interaction.

Dynamic Behavior of Ligand-Receptor Complexes

The stability of the complex formed between a ligand and its receptor is a key determinant of the ligand's efficacy. MD simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound within the active site of the receptor, indicating a stable complex. These simulations are performed under conditions that mimic the physiological environment to understand the real-time behavior of the complex. preprints.org

For instance, in studies of similar heterocyclic compounds, MD simulations have been carried out using software packages like Gromacs with force fields such as Amber99SB-ILDN for the protein and GAFF for the ligand. nih.gov The system is typically solvated in a water box, and after energy minimization and equilibration steps, a production run is performed for a significant duration, such as 100 nanoseconds, to observe the dynamic behavior. nih.gov

Conformational Changes and Binding Affinity

Upon binding, both the ligand and the receptor can undergo conformational changes to achieve an optimal fit. MD simulations can reveal these induced-fit mechanisms, which are often subtle but critical for biological activity. Analyzing the trajectory of the simulation can show how the ligand settles into the binding pocket and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are maintained throughout the simulation.

The binding affinity, which quantifies the strength of the interaction between the ligand and the receptor, can be estimated using data from MD simulations in conjunction with molecular docking studies. While docking provides a static prediction of the binding mode and energy, MD simulations refine this by accounting for the dynamic nature of the system. The binding energy values derived from these computational methods help in ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic properties of molecules. nih.gov DFT methods are used to determine the optimized molecular geometry and to analyze the electronic structure, which governs the molecule's reactivity and interactions. nih.govcore.ac.uk For derivatives of this compound, DFT calculations provide a deeper understanding of their chemical behavior.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

For example, in a study of novel indazole derivatives, DFT calculations using the GAUSSIAN 09 software with the 6-31+G(d,p) basis set were performed to determine the HOMO and LUMO energies. nih.gov This analysis helped in identifying which derivatives would be better electron donors or acceptors. nih.gov

The Molecular Electrostatic Potential (MEP) is another critical aspect of electronic structure analysis. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. researchgate.net This information is vital for understanding non-covalent interactions, such as those involved in ligand-receptor binding. researchgate.net

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. Important for forming interactions with electron-deficient sites on a receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. Important for interacting with electron-rich sites. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. This can influence the molecule's metabolic profile and binding kinetics. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density around the molecule. | Identifies regions of positive and negative electrostatic potential, predicting sites for hydrogen bonding and other electrostatic interactions with a biological target. |

Energetic Landscape of Molecular Interactions

DFT calculations can also be used to explore the energetic landscape of molecular interactions. By calculating the binding energies between a ligand and a receptor, researchers can gain insight into the stability of the ligand-receptor complex. These calculations can break down the total interaction energy into components such as electrostatic interactions, van der Waals forces, and hydrogen bonds.

In studies involving molecular docking, the binding energies of different ligands with a target protein are calculated to predict their binding affinity. researchgate.net For instance, the docking of indazole derivatives into the active site of a renal cancer-related protein was evaluated based on their binding energy values in kcal/mol. researchgate.netnih.gov This allows for a comparative analysis of different derivatives and helps in identifying the most promising candidates for further development.

| Compound Derivative | Binding Energy (kcal/mol) |

| Derivative 8v | High |

| Derivative 8w | High |

| Derivative 8y | High |

| (Illustrative data based on findings for indazole derivatives targeting renal cancer-related protein) researchgate.netnih.gov |

Mechanistic Investigations of Biological Activities Exhibited by 4 1h Indazol 3 Yl Aniline Analogues

Kinase Inhibition Mechanisms

Indazole derivatives have emerged as prominent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, proliferation, and survival. nih.govrsc.org Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Analogues of 4-(1H-indazol-3-yl)aniline have been shown to interfere with these pathways through various mechanisms.

PI3K/AKT/mTOR Pathway Modulation

The PI3K/AKT/mTOR signaling pathway is one of the most frequently overactive pathways in human cancers, driving tumor cell growth, proliferation, and survival. nih.govwikipedia.org A series of 3-amino-1H-indazole derivatives have been synthesized and identified as potent inhibitors of this cascade. nih.gov

One notable compound, designated W24, demonstrated broad-spectrum antiproliferative activity against several human cancer cell lines, including gastric (HGC-27), colon (HT-29), breast (MCF-7), and lung (A-549) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies in HGC-27 gastric cancer cells revealed that W24's antitumor effects are mediated through direct inhibition of the PI3K/AKT/mTOR pathway. The compound was found to suppress the phosphorylation of key downstream effectors, including Akt and mTOR. This inhibition leads to a cascade of cellular events, including G₂/M phase cell cycle arrest and the induction of apoptosis, evidenced by regulation of proteins like Cyclin B1 and Bcl-xL. nih.gov These findings highlight the potential of the 3-amino-1H-indazole scaffold as a foundation for developing new anticancer agents that target this critical oncogenic pathway. nih.gov

| Cancer Cell Line | Cell Type | IC₅₀ (μM) |

|---|---|---|

| HGC-27 | Gastric Cancer | 0.43 |

| MCF-7 | Breast Cancer | 1.39 |

| HT-29 | Colon Cancer | 3.88 |

| A-549 | Lung Cancer | >10 |

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, FLT3, PDGFRα, c-Kit)

Receptor tyrosine kinases (RTKs) are cell surface receptors that, upon binding to growth factors, activate intracellular signaling pathways controlling cell proliferation and angiogenesis. biorxiv.org Their aberrant activation is a common driver of cancer. Indazole-based compounds have proven to be effective multi-targeted inhibitors of several key RTKs. biotech-asia.orgresearchgate.net

A notable example is the 3-aminoindazole-based compound ABT-869, which potently inhibits members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. researchgate.net Similarly, a cell-permeable 3-aminoindazolylurea compound, N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-Nʹ-(3-methylphenyl)urea, acts as a potent inhibitor of VEGFR-2 (KDR), Flt3, and c-Kit with IC₅₀ values in the low nanomolar range. merckmillipore.com

Research into 3-amino-1H-indazol-6-yl-benzamides has identified compounds with selective inhibition profiles against FLT3, PDGFRα, and c-Kit. nih.gov For instance, compound 4 from this series shows potent cellular antiproliferative activity against cell lines dependent on these kinases. The mechanism involves targeting the inactive "DFG-out" conformation of the kinase, a characteristic of Type II inhibitors. nih.gov This specific binding mode contributes to the inhibitor's selectivity and potency.

| Compound | Target Kinase | IC₅₀ or EC₅₀ (nM) |

|---|---|---|

| N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-Nʹ-(3-methylphenyl)urea | VEGFR-2 | 3 |

| N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-Nʹ-(3-methylphenyl)urea | Flt3 | 4 |

| N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-Nʹ-(3-methylphenyl)urea | c-Kit | 20 |

| Compound 4 (benzamide series) | MOLM13 (FLT3) | 1.6 |

| Compound 4 (benzamide series) | PDGFRα-T674M | 4.9 |

Inhibition of Non-Receptor Tyrosine Kinases (e.g., Bcr-Abl)

The Bcr-Abl fusion protein is a constitutively active non-receptor tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). While inhibitors like imatinib are effective, resistance, particularly through the T315I "gatekeeper" mutation, remains a significant clinical challenge. nih.govdrugbank.com

A novel diarylamide 3-aminoindazole, AKE-72, has been discovered as a potent pan-Bcr-Abl inhibitor, demonstrating high efficacy against both the wild-type (WT) enzyme and the imatinib-resistant T315I mutant. nih.govnih.gov AKE-72 achieved IC₅₀ values of less than 0.5 nM against Bcr-Abl WT and 9 nM against the Bcr-Abl T315I mutant. nih.gov Molecular modeling and structural analysis show that the indazole ring of AKE-72 forms critical hydrogen bonds with the hinge region of the Abl kinase domain (specifically with Glu316 and Met318). nih.gov This stable binding within the ATP pocket allows it to effectively inhibit the kinase activity of both the wild-type and the drug-resistant mutant forms of Bcr-Abl. nih.gov

Mechanisms of Allosteric and ATP-Competitive Inhibition

The majority of kinase inhibitors, including many indazole derivatives, function as ATP-competitive inhibitors. nih.gov They are classified based on which conformation of the kinase they bind to. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket. nih.goved.ac.uk

Indazole analogues have been successfully designed as both Type I and Type II inhibitors. The 3-amino-1H-indazol-6-yl-benzamides that inhibit FLT3, PDGFRα, and c-Kit are examples of Type II inhibitors, which specifically recognize the inactive "DFG-out" state. nih.gov The Bcr-Abl inhibitor AKE-72 and the VEGFR-2 inhibitor N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-Nʹ-(3-methylphenyl)urea also function by competing with ATP for the binding site on the kinase domain. merckmillipore.comnih.gov The indazole core is particularly effective at mimicking the adenine moiety of ATP, forming crucial hydrogen bonds with the kinase hinge region, which anchors the inhibitor in the active site. nih.govnih.gov

In contrast, allosteric inhibitors (Type III or IV) bind to sites distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme. nih.goved.ac.uk While most indazole kinase inhibitors reported are ATP-competitive, the development of allosteric inhibitors like asciminib for Bcr-Abl highlights a different therapeutic strategy. nih.gov The indazole derivatives discussed in this context, however, achieve their potent inhibition primarily through direct competition with ATP.

Antimicrobial Action Mechanisms

The rise of antimicrobial resistance has created an urgent need for new antibacterial agents with novel mechanisms of action. nih.govacs.org Indazole derivatives have been identified as a promising class of compounds with significant antibacterial activity, targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

Bacterial Target Identification (e.g., DNA Gyrase Inhibition)

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. nih.govresearchgate.net It is a well-validated target for antibiotics, including the fluoroquinolone class. nih.gov The enzyme consists of two subunits, GyrA and GyrB, and indazole derivatives have been specifically identified as inhibitors of the GyrB subunit. nih.gov

Through structure-based drug design, a class of indazole derivatives was discovered that potently inhibits the ATPase activity of GyrB. nih.gov These compounds exhibit excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains. nih.govacs.org By inhibiting the GyrB subunit, these indazole analogues prevent the enzyme from carrying out its essential function, leading to a halt in DNA replication and ultimately bacterial cell death. researchgate.net This mechanism, which targets a different subunit than the fluoroquinolones, offers a potential solution to overcome existing resistance issues. nih.gov

Fungal Target Identification

While specific studies pinpointing the exact fungal targets of this compound itself are not extensively detailed in the available literature, the broader class of indazole and azole-containing compounds offers significant insight into likely mechanisms of action. A predominant strategy for many antifungal agents is the disruption of the fungal cell membrane's integrity.

A key target in this process is the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the membrane's structure and function, which can inhibit fungal growth and proliferation.

Indazole-containing triazole derivatives have been developed based on this mechanism, demonstrating potent activity against various fungal species, including Candida albicans and Aspergillus spp. Given the structural similarities, it is plausible that this compound analogues may exert their antifungal effects through a similar inhibition of the ergosterol biosynthesis pathway. Further research is necessary to isolate the specific enzymatic interactions and confirm the primary fungal targets for this particular series of compounds.

Modulation of Inflammatory Pathways

Analogues of this compound have been investigated for their roles in modulating key inflammatory signaling pathways, demonstrating potential therapeutic applications in inflammatory diseases.

A significant area of research has been the development of non-steroidal indazole derivatives as selective glucocorticoid receptor modulators (SEGRMs). The primary goal of SEGRMs is to separate the anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects. This is achieved by differentially modulating the two main signaling pathways of the glucocorticoid receptor: transrepression and transactivation.

Transrepression: This mechanism is largely responsible for the anti-inflammatory effects. The ligand-activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1.

Transactivation: This process, where the GR binds to glucocorticoid response elements (GREs) on DNA to upregulate gene expression, is associated with many of the undesirable side effects of glucocorticoid therapy, such as hyperglycemia and osteoporosis.

Indazole-based compounds, such as GSK9027, have been designed to preferentially induce transrepression while having minimal transactivating activity. By selectively engaging the transrepression pathway, these analogues can achieve a desired anti-inflammatory response with a potentially improved safety profile compared to traditional corticosteroids.

| Compound | Mechanism | Primary Therapeutic Goal | Associated Pathway |

|---|---|---|---|

| Indazole-based SEGRMs (e.g., GSK9027) | Preferential GR Transrepression | Anti-inflammatory action | Inhibition of NF-κB, AP-1 |

| Indazole-based SEGRMs (e.g., GSK9027) | Minimal GR Transactivation | Reduction of metabolic side effects | Avoidance of GRE-mediated gene upregulation |

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2, also known as RIP2) is a critical enzyme in the innate immune system. It functions as a key signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIP2, initiating downstream signaling cascades that lead to the activation of NF-κB and MAPKs and the subsequent production of pro-inflammatory cytokines.

The 4-aminoquinoline scaffold, which shares structural features with this compound analogues, has been a starting point for the development of potent RIP2 kinase inhibitors. One prominent example is GSK583, a highly selective and potent inhibitor of RIP2. This compound, which features a fluoro-1H-indazol-3-yl group, effectively blocks the kinase activity of RIP2, thereby preventing the NOD1/NOD2-mediated inflammatory response. Inhibition of RIP2 kinase is considered a promising therapeutic strategy for inflammatory conditions where NOD1/NOD2 signaling is dysregulated.

| Compound | Target | Activity (IC₅₀) | Assay |

|---|---|---|---|

| GSK583 | Human RIP2 Kinase | 5 nM | Biochemical Kinase Assay |

| GSK583 | Rat RIP2 Kinase | 2 nM | Biochemical Kinase Assay |

| GSK583 | MDP-stimulated TNFα production (Human Monocytes) | 8 nM | Cell-based Assay |

| GSK583 | MDP-stimulated TNFα production (Human Whole Blood) | 237 nM | Cell-based Assay |

Apoptosis Induction Pathways

In addition to their antifungal and anti-inflammatory properties, indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This activity is crucial for their potential as anticancer agents.

Caspases are a family of cysteine proteases that play an essential role as executioners of apoptosis. The apoptotic signaling cascade culminates in the activation of effector caspases, such as caspase-3, which then cleave a host of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

Studies on various indazole derivatives have demonstrated their ability to induce apoptosis through the activation of this caspase cascade. For instance, treatment of cancer cell lines with certain indazole compounds leads to a significant increase in the levels of cleaved caspase-3, the active form of the enzyme. This activation is often accompanied by changes in the expression of other apoptosis-regulating proteins, such as an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio suggests that these indazole compounds may trigger the mitochondrial (intrinsic) pathway of apoptosis, which ultimately converges on the activation of caspase-3.

| Protein Marker | Function | Effect of Compound 2f Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation | |

| Bax | Pro-apoptotic | Upregulation | |

| Cleaved Caspase-3 | Apoptosis executioner (active form) | Upregulation |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 4-(1H-indazol-3-yl)aniline. Through various NMR experiments, the carbon framework and the positions of protons can be unequivocally assigned.

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are critical for the complete structural assignment of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the protons on the indazole ring and the aniline (B41778) ring. The protons on the aniline ring, being part of a para-substituted system, would typically appear as two distinct doublets. The four protons on the benzene moiety of the indazole ring would present as a more complex pattern of multiplets. Additionally, the amine (-NH₂) and indazole N-H protons would appear as broad singlets, the chemical shifts of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, a total of 13 distinct carbon signals are expected, corresponding to the carbon atoms of the indazole and aniline rings. The chemical shifts would differentiate between carbons bonded to nitrogen, carbons in the aromatic systems, and the quaternary carbons at the junction of the two ring systems.

2D NMR: Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of adjacent protons within the aniline and indazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. This technique would provide the definitive link between the indazole and aniline moieties by showing a correlation between protons on one ring and the carbons of the other, confirming the C3-C1' bond.

Table 1: Expected ¹H NMR Spectral Data for this compound Data is based on theoretical predictions and typical chemical shifts for similar structural motifs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aniline -NH₂ | 5.0 - 6.0 | br s | - |

| Indazole N-H | 12.0 - 13.5 | br s | - |

| Aromatic Protons | 6.5 - 8.5 | m, d | 7.0 - 9.0 |

Table 2: Expected ¹³C NMR Spectral Data for this compound Data is based on theoretical predictions and typical chemical shifts for similar structural motifs.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 110 - 130 |

| Aromatic C-N (Aniline) | 140 - 150 |

| Aromatic C-N (Indazole) | 120 - 145 |

| Aromatic Quaternary C | 120 - 150 |

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. While the 1H-tautomer is generally more stable, the equilibrium can be influenced by substitution and solvent effects. Isotopic labeling is a powerful technique to study this phenomenon. nih.gov

By synthesizing this compound with ¹⁵N-labeled atoms in the indazole ring, ¹⁵N NMR spectroscopy can be employed to definitively determine the position of the proton. beilstein-journals.org The ¹⁵N chemical shifts of the two nitrogen atoms in the indazole ring are significantly different depending on whether they are of a pyrrole-type (-NH-) or pyridine-type (-N=). nih.gov Measuring the ¹⁵N spectrum and the ¹H-¹⁵N coupling constants allows for the direct observation of the proton's location and thus the predominant tautomeric form in solution. beilstein-journals.org This method provides a more direct and unambiguous probe of tautomerism compared to relying solely on ¹H or ¹³C NMR, where the differences between tautomers can sometimes be subtle. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization.

For this compound (C₁₃H₁₁N₃), the nominal molecular weight is 209 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 209. The fragmentation pattern provides insight into the molecule's stability and structure. Common fragmentation pathways for such bi-aryl systems include the cleavage of the bond linking the two aromatic rings. Key expected fragments would correspond to the indazolyl cation and the aminophenyl cation. Further fragmentation of the indazole ring, such as the loss of a nitrogen molecule (N₂), is also a characteristic pathway for this heterocyclic system.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 209 | Molecular Ion [C₁₃H₁₁N₃]⁺ |

| 117 | [Indazolyl]⁺ |

| 92 | [Aminophenyl]⁺ |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the compound. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with very high accuracy (typically to four or more decimal places). scielo.brmdpi.com For this compound, HRMS would be used to obtain an exact mass of the molecular ion. This experimental value can then be compared to the calculated theoretical exact mass for the formula C₁₃H₁₁N₃. A close match between the experimental and theoretical mass provides unequivocal confirmation of the molecular formula, ruling out other potential structures with the same nominal mass. nih.govscielo.br

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. The primary amine of the aniline moiety is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H group of the indazole ring would typically appear as a broader absorption band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum arises from electronic transitions within the molecule. As a conjugated aromatic system, this compound is expected to exhibit strong absorptions in the UV region, corresponding to π→π* transitions. The presence of the electron-donating amino group (-NH₂) on the phenyl ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted 3-phenylindazole, reflecting the extended conjugation and altered electronic properties of the chromophore.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Aniline) | N-H Stretch | 3300 - 3500 (two bands) |

| Indazole | N-H Stretch | 3100 - 3300 (broad) |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| C-N | C-N Stretch | 1250 - 1350 |

Derivatization Strategies for Enhancing Pharmacological Profiles and Specificity

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel molecular cores and functional groups that can mimic or improve upon the properties of a known active compound. nih.govresearchgate.net These techniques are used to navigate new chemical spaces, enhance drug-like properties, and circumvent existing patents. nih.gov

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, thereby retaining or enhancing biological activity. researchgate.net The indazole ring itself is a privileged scaffold in medicinal chemistry and can be considered a bioisostere of other important heterocycles like indole (B1671886) and benzimidazole. It is also a recognized bioisosteric replacement for phenol. The 1H-indazole-3-amine structure, a core component of the titular compound, is an effective hinge-binding fragment in many kinase inhibitors. nih.gov For instance, the heterocycle 1,2,4-triazolo[1,5-a]pyrimidine is noted as a potential bioisostere for purine (B94841) scaffolds. mdpi.com

Scaffold hopping is a more dramatic molecular modification, where the central core or scaffold of a molecule is replaced with a structurally different one, while maintaining the original three-dimensional arrangement of key binding features. nih.gov This can lead to the discovery of entirely new classes of compounds with similar biological activities but potentially improved properties. In the context of 4-(1H-indazol-3-yl)aniline derivatives, a medicinal chemist might replace the indazole-aniline core with another bicyclic heterocycle fused to a phenyl ring, aiming to replicate the key hydrogen bonding and hydrophobic interactions with the target protein. This approach is instrumental in optimizing pharmacokinetic profiles and exploring novel intellectual property landscapes. researchgate.net

Introduction of Privileged Moieties for Targeted Interactions

Privileged moieties are specific structural units that are recurrent in active pharmaceutical ingredients and are known to interact with specific biological targets. Incorporating these fragments into a lead compound can significantly enhance its affinity and selectivity. The indazole ring is itself considered a privileged scaffold due to its wide range of biological activities. jmchemsci.com

A key strategy involves attaching these moieties to the this compound core. For example, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia, researchers have derivatized a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold with phenyl urea (B33335) and benzamide (B126) groups. nih.gov These moieties are known to form critical interactions in the ATP-binding pocket of kinases.

Another example is the introduction of a 2-thioxoimidazolidin-4-one group to an indazole core, which led to the discovery of potent Aryl Hydrocarbon Receptor (AHR) agonists with potential applications in treating psoriasis. nih.gov Structure-activity relationship (SAR) studies identified that specific substitutions on this appended ring system were crucial for activity. nih.gov Similarly, the attachment of furoxan moieties, known nitric oxide (NO) donors, to guanidine (B92328) structures has been explored to create hybrid molecules with dual pharmacological actions. researchgate.netunito.it

These examples underscore a rational design approach where well-characterized privileged structures are appended to the core scaffold to forge specific, high-affinity interactions with the intended biological target, thereby enhancing potency and selectivity.

Strategies for Improving Selectivity and Potency against Biological Targets

Once a lead compound based on the this compound scaffold is identified, extensive derivatization is undertaken to fine-tune its activity. This process is guided by structure-activity relationship (SAR) studies, which systematically evaluate how different chemical modifications affect the compound's interaction with its target. nih.gov

One common strategy is the functionalization of the aniline (B41778) moiety. For instance, creating amide or urea linkages by reacting the aniline's amino group with various carboxylic acids or isocyanates can introduce new interaction points. In the development of FLT3 inhibitors, a series of benzamide and phenyl urea derivatives were synthesized from a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine core. nih.gov This led to the discovery of compound 8r , which showed potent nanomolar inhibition against FLT3 and its drug-resistant mutants, along with high selectivity across a panel of 42 other kinases. nih.gov

Another approach involves substitution on the phenyl ring of the aniline or on the indazole core itself. In a series of 3-ethynyl-1H-indazoles developed as inhibitors of the PI3K pathway, the placement of an amino group on the phenyl ring linked to the ethynyl (B1212043) group was found to be crucial for forming a hydrogen bond with the hinge residue Val851 of the kinase. nih.gov The position of this amino group significantly impacted potency, as demonstrated by the differing IC₅₀ values of the derivatives. nih.gov

The following table illustrates how specific structural modifications on an indazole scaffold can dramatically improve potency against a target kinase.

| Compound | Core Scaffold | R Group Modification | Target | IC₅₀ (nM) |

| Lead Compound | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine | Unsubstituted (Amine) | FLT3 | >1000 |

| 8r | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine | N-(3-(trifluoromethyl)phenyl)acetamide | FLT3 | 1.6 |

| 8r | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine | N-(3-(trifluoromethyl)phenyl)acetamide | FLT3-ITD | 0.8 |

| 8r | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine | N-(3-(trifluoromethyl)phenyl)acetamide | FLT3-D835Y | 0.7 |

This table is based on data for FLT3 inhibitors, showing the significant increase in potency upon derivatization of the amine group. nih.gov

These targeted derivatizations, informed by SAR and computational modeling, are essential for optimizing the molecular interactions between the inhibitor and the target protein, ultimately leading to compounds with enhanced potency and the desired selectivity profile for therapeutic use. nih.govnih.gov

Applications of 4 1h Indazol 3 Yl Aniline and Its Derivatives As Chemical Biology Probes

Development of Selective Kinase Inhibitors for Pathway Probing

The indazole core, and specifically the 3-aminoindazole moiety, has proven to be an effective hinge-binding fragment for protein kinase inhibitors. nih.gov This has led to the rational design and discovery of numerous selective inhibitors based on the 4-(1H-indazol-3-yl)aniline framework, which serve as powerful probes for elucidating the roles of specific kinases in cellular signaling cascades.

A prominent example is the development of multitargeted receptor tyrosine kinase (RTK) inhibitors. Through structure-based design, researchers discovered that attaching a diaryl urea (B33335) moiety to the 4-position of 3-aminoindazole resulted in potent inhibitors of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov One such compound, ABT-869 (linifanib), demonstrated significant tumor growth inhibition in preclinical models, highlighting the utility of this scaffold in probing angiogenesis and cancer progression. nih.gov

Fragment-based lead discovery has also been successfully employed to develop indazole-based kinase inhibitors. In the search for inhibitors of AXL kinase, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, an indazole fragment was identified through a high-concentration biochemical screen. nih.gov Subsequent optimization of this fragment hit led to the development of potent and reasonably selective AXL inhibitors, providing valuable tools to investigate the role of AXL in cancer and drug resistance. nih.gov

Furthermore, the this compound scaffold has been utilized to generate inhibitors for other kinase families. For instance, derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. researchgate.net By exploring different substitution patterns on the indazole and aniline (B41778) rings, researchers have been able to modulate the potency and selectivity of these inhibitors, allowing for a more nuanced interrogation of FGFR signaling. The development of GDC-0941, a potent and selective inhibitor of Class I PI3 Kinase, incorporates a 2-(1H-indazol-4-yl) moiety, demonstrating the versatility of the indazole core in creating probes for different branches of the kinome. acs.org

The selectivity of these indazole-based inhibitors is a critical aspect of their utility as chemical probes. Kinome-wide profiling is often employed to assess the specificity of these compounds and to understand their potential off-target effects. This comprehensive analysis is essential for confidently attributing an observed biological phenotype to the inhibition of the intended target kinase, thereby enabling precise dissection of signaling pathways.

Table 1: Examples of Kinase Inhibitors Based on the Indazole Scaffold

| Compound/Series | Target Kinase(s) | Discovery Approach | Application in Pathway Probing |

| ABT-869 (Linifanib) | VEGFR, PDGFR | Structure-Based Design | Interrogating angiogenesis and tumor growth signaling. nih.gov |

| GDC-0941 | PI3K Class I | Structure-Based Design | Probing the PI3K/Akt signaling pathway in cancer. acs.org |

| AXL Inhibitor Series | AXL | Fragment-Based Lead Discovery | Investigating the role of AXL in cancer progression and drug resistance. nih.gov |

| FGFR Inhibitor Series | FGFR1-3 | Fragment-Led De Novo Design | Elucidating the function of FGFR signaling in oncogenesis. researchgate.net |

| 3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide derivatives | Pan-BCR-ABL | Structure-Activity Relationship Studies | Probing mechanisms of resistance in chronic myeloid leukemia. nih.gov |

Use in Phenotypic Screening Assays

Phenotypic screening, a cornerstone of drug discovery, aims to identify compounds that elicit a desired change in a cellular or organismal phenotype without a priori knowledge of the molecular target. This approach is particularly valuable for discovering first-in-class medicines and for probing complex biological processes that are not fully understood at a molecular level. While specific examples of this compound derivatives being discovered through large-scale phenotypic screens are not extensively documented in publicly available literature, the chemical space occupied by indazole-based compounds makes them likely constituents of screening libraries used in such campaigns.

The general workflow of a phenotypic screen involves treating a biological system (e.g., cancer cells, primary cells, or even whole organisms) with a library of small molecules and then using an imaging-based or other readout to identify "hits" that produce the desired phenotypic change. For instance, a screen could be designed to identify compounds that inhibit the proliferation of a specific cancer cell line, reverse a disease-associated morphological change, or block a particular stage of viral infection.

Once a hit compound, potentially an indazole derivative, is identified, the critical next step is target deconvolution—the process of identifying the molecular target or targets responsible for the observed phenotype. This is often a challenging endeavor but is essential for understanding the compound's mechanism of action and for its further development as a chemical probe or therapeutic lead. A variety of techniques can be employed for target deconvolution, including affinity chromatography, activity-based protein profiling, and genetic approaches such as CRISPR-Cas9 screening.

Given the prevalence of this compound derivatives as kinase inhibitors, it is plausible that such compounds identified in phenotypic screens targeting processes like cell proliferation, migration, or differentiation would ultimately be found to act on one or more protein kinases. The knowledge gained from the extensive research into indazole-based kinase inhibitors would then be invaluable in guiding the target deconvolution efforts for a novel phenotypic hit with this scaffold.

Tools for Target Validation Studies

A crucial step in the drug discovery and chemical biology research pipeline is target validation, which involves demonstrating that modulation of a specific molecular target results in a desired therapeutic effect or provides insight into a biological process. Selective and well-characterized chemical probes are indispensable tools for this purpose. Derivatives of this compound, particularly the selective kinase inhibitors developed from this scaffold, are ideally suited for use in target validation studies.

The process of using a chemical probe for target validation typically involves several key steps. First, it must be demonstrated that the probe engages its intended target in a cellular context. This can be achieved through techniques such as cellular thermal shift assays (CETSA) or by demonstrating the inhibition of downstream signaling events that are known to be dependent on the target kinase's activity.

Once target engagement is confirmed, the probe can be used to link the activity of the target to a specific cellular phenotype. For example, treating cancer cells that are known to be driven by a particular kinase with a selective inhibitor based on the this compound scaffold and observing a decrease in cell proliferation or an increase in apoptosis would provide strong evidence for the role of that kinase in cancer cell survival.

Furthermore, these chemical probes can be used in more complex biological systems, such as 3D cell cultures, organoids, or even in vivo models, to validate the target in a more physiologically relevant setting. For instance, the demonstration that a selective FGFR inhibitor can block tumor growth in a xenograft model of a cancer with an FGFR mutation would provide compelling validation of FGFR as a therapeutic target in that context.

The development of matched pairs of compounds—an active probe and a structurally similar but inactive negative control—is also a powerful strategy in target validation. The use of such pairs can help to ensure that the observed biological effects are due to the specific inhibition of the intended target and not to off-target effects or the general chemical properties of the compound. While the generation of ideal negative controls can be challenging, it represents a gold standard in the use of chemical probes for target validation.

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Areas